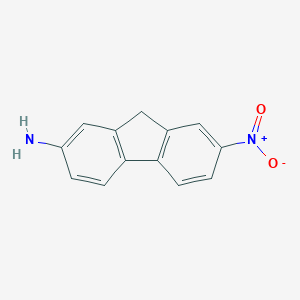

2-Amino-7-nitrofluorene

Vue d'ensemble

Description

2-Amino-7-nitrofluorene is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is used in research and development .

Synthesis Analysis

The synthesis of 2-Amino-7-nitrofluorene is a topic of scientific research. While specific synthesis methods were not found in the search results, it’s important to note that the synthesis of similar compounds often involves complex chemical reactions .

Molecular Structure Analysis

The molecular structure of 2-Amino-7-nitrofluorene consists of a fluorene core with an amino group at the 2-position and a nitro group at the 7-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving 2-Amino-7-nitrofluorene are complex and depend on the conditions of the reaction . For example, one study observed the femtosecond relaxation of 2-Amino-7-nitrofluorene in acetonitrile .

Applications De Recherche Scientifique

Nonlinear Optical Behavior

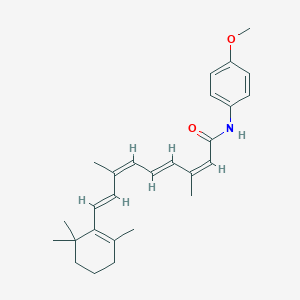

The compound is used in the synthesis of thermally stable chromophores, which have significant enhancement of first hyperpolarizability . These chromophores are based on 9,9-dimethyl-9H-fluoren-2-amine and show improved intrinsic hyperpolarizability through modulation of the conjugation pathway .

Optical Switching

The chromophores synthesized using this compound have applications in optical switching . This is due to their nonlinear optical (NLO) properties .

Sensor Protection

The NLO properties of these chromophores also make them useful in sensor protection .

Light Modulation

The chromophores can be used in light modulation applications . This is again due to their NLO properties .

Memory Storage Devices

These chromophores have potential applications in memory storage devices . This is because of their high first (quadratic) hyperpolarizability .

Telecommunications

The chromophores can be used in telecommunications . This is due to their superior NLO properties .

Solvatochromic Dye

2-Amino-7-nitrofluorene is used in the preparation of a novel blue-emitting solvatochromic dye . This dye shows a clear solvatochromic behavior close to the blue part of the visible spectrum .

Biolabeling Applications

The high brightness and close to zero quantum yield in water of the solvatochromic dye may be favorable in biolabeling applications, where background fluorescence should be kept minimal .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMROTSXJSMTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153259 | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-nitrofluorene | |

CAS RN |

1214-32-0 | |

| Record name | 7-Nitro-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

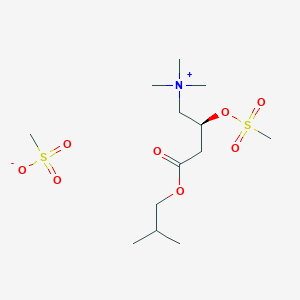

Feasible Synthetic Routes

Q & A

Q1: What makes 2-amino-7-nitrofluorene a useful probe in studying solvation dynamics?

A1: 2-Amino-7-nitrofluorene belongs to a class of compounds called "push-pull" molecules. These molecules possess electron-donating and electron-withdrawing groups on opposite ends of their structure. This leads to a significant change in dipole moment upon excitation to the excited singlet (S1) state. [] This large change in dipole moment makes 2-amino-7-nitrofluorene highly sensitive to its surrounding solvent environment, allowing researchers to track solvation dynamics through changes in its fluorescence behavior. [, , ]

Q2: What is the "red-edge effect" (REE) and how is it related to 2-amino-7-nitrofluorene?

A2: The red-edge effect refers to the red shift observed in the fluorescence emission spectrum of a fluorophore when excited at longer wavelengths. This effect is commonly observed in constrained environments like micelles or viscous solutions. Studies have shown that 2-amino-7-nitrofluorene exhibits REE in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate. [, ] This suggests that the molecule experiences heterogeneous local environments within the RTIL, which remain relatively static during the excited state lifetime of the probe. [, ]

Q3: How does the solvent environment influence the excited state dynamics of 2-amino-7-nitrofluorene?

A3: The excited state dynamics of 2-amino-7-nitrofluorene are greatly affected by the solvent environment. Research using femtosecond transient absorption spectroscopy reveals that in polar solvents like acetonitrile and DMSO, the molecule undergoes two primary relaxation processes following excitation: dipolar solvation and conformational relaxation. [] The conformational relaxation involves twisting of the nitro group to an orthogonal configuration relative to the aromatic plane, a motion shown to be friction-dependent. [] Additionally, studies have observed oscillatory behavior in the dynamic Stokes shift of stimulated emission in acetonitrile, indicating a structured solvent response to the molecule's excited state. [, ]

Q4: What unique structural features of 2-amino-7-nitrofluorene contribute to its interesting photophysical properties?

A4: The unique photophysical properties of 2-amino-7-nitrofluorene arise from the interplay between its structural features and electronic distribution. The amino group acts as an electron donor, while the nitro group acts as an electron acceptor. This "push-pull" configuration leads to a significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment. [, ] This charge transfer process is also believed to influence the twisting motion of the nitro group, as observed in various solvents. [] Additionally, the planar, rigid structure of the fluorene moiety contributes to its fluorescence properties and makes it a suitable candidate for studying solvation dynamics and molecular interactions. [, , ]

Q5: What computational chemistry methods have been used to study 2-amino-7-nitrofluorene?

A5: While the provided research papers primarily focus on experimental techniques, they allude to the use of computational chemistry methods. For instance, understanding the structural changes during excited state dynamics likely involves quantum chemical calculations. [] Additionally, simulating the behavior of 2-amino-7-nitrofluorene in various solvents, like its interactions with RTILs, would require molecular dynamics simulations. [, ] These computational approaches can provide valuable insights into the molecule's electronic structure, solvation dynamics, and spectroscopic properties, complementing experimental observations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)